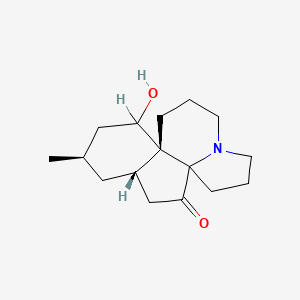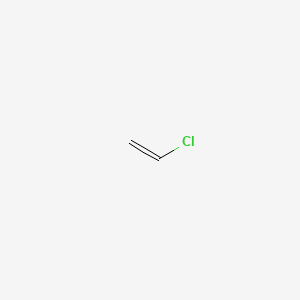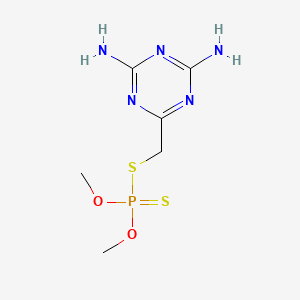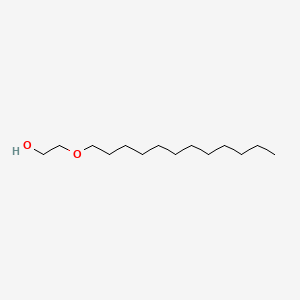
4-Nitrophenyl 1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 1-naphthoate is a naphthoate ester obtained by formal condensation of the carboxy group of 1-naphthoic acid with the phenolic hydroxy group of 4-nitrophenol. It derives from a 4-nitrophenol.
Applications De Recherche Scientifique
Fluorescence Sensing and Environmental Applications
4-Nitrophenyl 1-naphthoate derivatives have been investigated for their unique fluorescence properties. In a study by Hachiya et al. (2013), nitro-group-containing π-conjugated naphthalene derivatives were synthesized, exhibiting solvent-dependent fluorescence. This finding is significant for environmental fluorescence sensor applications, where these compounds could be used to detect changes in environmental conditions (Hachiya, Asai, & Konishi, 2013).
Electrochemical and Photophysical Characterization
Another research domain involves the electrochemical and photophysical characterization of nitroaromatics, which are derivatives of 4-Nitrophenyl 1-naphthoate. García-López et al. (2014) discussed the synthesis and characterization of organotin compounds derived from Schiff bases. These compounds, including derivatives of 4-Nitrophenyl 1-naphthoate, show potential for use in organic light-emitting diodes (OLEDs) (García-López et al., 2014).
Detection and Adsorption of Nitrite from Water
The functionalization of 4-nitro-1-naphthylamine, a related compound, was explored by Awual et al. (2019) for efficient nitrite monitoring and removal from water samples. This application is crucial for water treatment and monitoring environmental pollution (Awual et al., 2019).
Dual-Channel Chemosensors
Research by Zhang et al. (2014) introduced a novel chemosensor containing a 4-nitrophenyl group for the sensing of mercury ions. This sensor can change color and fluorescence intensity, allowing for easy recognition, which has applications in environmental monitoring and safety (Zhang et al., 2014).
Cancer Research and DNA Interaction
Shabbir et al. (2015) synthesized nitroaromatics, including 4-nitrophenyl derivatives, and assessed their potential as anticancer drugs. These compounds showed significant antitumor activity and interacted with human blood DNA, highlighting their potential in cancer therapy (Shabbir et al., 2015).
Propriétés
Numéro CAS |
65426-83-7 |
|---|---|
Nom du produit |
4-Nitrophenyl 1-naphthoate |
Formule moléculaire |
C17H11NO4 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
(4-nitrophenyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C17H11NO4/c19-17(22-14-10-8-13(9-11-14)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Clé InChI |
LFZNDEUETPVUAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)
![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)







